molecular formula C13H10BrNO2 B5713014 phenyl N-(3-bromophenyl)carbamate CAS No. 86764-83-2

phenyl N-(3-bromophenyl)carbamate

Cat. No.: B5713014
CAS No.: 86764-83-2
M. Wt: 292.13 g/mol
InChI Key: IWQSGWGBBCDEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-(3-bromophenyl)carbamate is an organic compound with the molecular formula C13H10BrNO2 It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(3-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbamate linkage.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many substituted O-aryl carbamates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3-bromophenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: Under acidic or basic conditions, the carbamate group can be hydrolyzed to yield the corresponding amine and phenol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products include various substituted carbamates.

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include amines.

    Hydrolysis: Products include the corresponding amine and phenol.

Scientific Research Applications

Phenyl N-(3-bromophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It serves as a tool for studying enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of phenyl N-(3-bromophenyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Phenyl N-(3-bromophenyl)carbamate can be compared with other carbamate derivatives, such as:

  • Phenyl N-(4-bromophenyl)carbamate
  • Phenyl N-(2-bromophenyl)carbamate
  • Phenyl N-(3-chlorophenyl)carbamate

These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds .

Properties

IUPAC Name

phenyl N-(3-bromophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQSGWGBBCDEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358300
Record name phenyl N-(3-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86764-83-2
Record name phenyl N-(3-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.56 g. of phenyl chloroformate in 50 ml. of ether is added dropwise to a stirred solution of 3.44 g. of 3-bromoaniline in 35 ml. of ether, the mixture is stirred for one hour at room temperature and then filtered. The filtrate is evaporated and the residue is crystallized from hexane to yield phenyl N-(3-bromophenyl)carbamate, m.p. 88°-90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phenyl N-(3-bromophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
phenyl N-(3-bromophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
phenyl N-(3-bromophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
phenyl N-(3-bromophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
phenyl N-(3-bromophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
phenyl N-(3-bromophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.